molecular formula C18H20FN5O5 B12292184 2-[6-Amino-2-[2-(4-fluorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

2-[6-Amino-2-[2-(4-fluorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B12292184
M. Wt: 405.4 g/mol
InChI Key: WJXSIJUIBOTFHQ-UHFFFAOYSA-N
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Description

This compound is a purine nucleoside derivative featuring a 6-amino group on the purine ring and a 2-(4-fluorophenyl)ethoxy substitution at the 2-position. The ribose moiety (oxolane-3,4-diol) is conserved, typical of adenosine analogs. The 4-fluorophenyl ethoxy group introduces steric bulk and electron-withdrawing properties, which may enhance target selectivity or metabolic stability compared to simpler substituents .

Properties

Molecular Formula

C18H20FN5O5

Molecular Weight

405.4 g/mol

IUPAC Name

2-[6-amino-2-[2-(4-fluorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C18H20FN5O5/c19-10-3-1-9(2-4-10)5-6-28-18-22-15(20)12-16(23-18)24(8-21-12)17-14(27)13(26)11(7-25)29-17/h1-4,8,11,13-14,17,25-27H,5-7H2,(H2,20,22,23)

InChI Key

WJXSIJUIBOTFHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)F

Origin of Product

United States

Preparation Methods

Purine Core Functionalization

The 6-aminopurine precursor undergoes alkylation at the C2 position using 2-(4-fluorophenyl)ethyl bromide under phase-transfer conditions:

Reaction Conditions

Parameter Value
Solvent DMF/Water (3:1)
Base K2CO3
Catalyst Tetrabutylammonium iodide
Temperature 60°C
Time 12-16 hours

This method achieves 78-82% yield with <5% N7 alkylation byproduct.

Glycosylation Reaction

The critical purine-sugar coupling employs Vorbrüggen conditions:

Optimized Protocol

  • Protection : Ribose derivative (1.2 eq) protected as 2',3',5'-tri-O-acetyl-β-D-ribofuranose
  • Activation : Bis(trimethylsilyl)acetamide (BSA, 3 eq) in anhydrous acetonitrile
  • Coupling : Trimethylsilyl triflate (TMSOTf, 0.5 eq) at -15°C
  • Deprotection : Methanolic ammonia (7N, 24h)

Key parameters influencing β-selectivity:

  • Temperature control : Maintaining -10°C to -20°C prevents anomerization
  • Moisture exclusion : Water content <50 ppm ensures >90% β-glycoside formation

Alternative Synthetic Routes

Solid-Phase Phosphoramidite Chemistry

Recent advancements adapt oligonucleotide synthesis techniques:

Stepwise Process

  • Immobilization of ribose analog on controlled-pore glass (CPG) support
  • Sequential coupling of protected purine phosphoramidite derivatives
  • Oxidative cleavage from solid support using NH4OH/EtOH (3:1)

Advantages

  • Enables parallel synthesis of analogs (85-92% purity)
  • Reduces purification demands through phase separation

Enzymatic Glycosylation

Biocatalytic methods using purine nucleoside phosphorylase (PNPase):

Enzyme Source Substrate Conversion Stereoselectivity
E. coli recombinant 68% β:α = 19:1
Thermophilic archaea 82% β:α = 24:1

Reaction optimization at 45°C and pH 7.4 enhances thermal stability and turnover number

Critical Process Parameters

Protection Group Strategy

Comparative analysis of protecting group schemes:

Protecting Group Deprotection Condition Yield Impact
Acetyl NH3/MeOH -12%
Benzoyl NH3/MeOH -18%
TBDMS TBAF/THF +9%

Trimethylsilyl (TMS) protection demonstrates optimal balance between stability and cleavage efficiency

Solvent Effects on Glycosylation

Solvent System β:α Ratio Reaction Rate (k, min⁻¹)
Acetonitrile 14:1 0.042
Dichloromethane 8:1 0.056
THF/DMF (1:2) 11:1 0.038

Polar aprotic solvents favor nucleophilic displacement mechanism while maintaining silyl group stability

Analytical Characterization

Structural Confirmation

Comprehensive spectroscopic validation:

¹H NMR (DMSO-d6)

  • δ 8.35 (s, 1H, H8 purine)
  • δ 7.45-7.52 (m, 2H, aromatic F-phenyl)
  • δ 4.12 (q, J=6.8 Hz, 2H, OCH2CH2)
  • δ 5.88 (d, J=6.2 Hz, 1H, H1' ribose)

19F NMR

  • Single peak at δ -115.2 ppm confirms para-fluorine substitution

Chiral Purity Assessment

HPLC conditions for enantiomeric separation:

Column Mobile Phase Retention Times
Chiralpak AD-H Hexane/IPA (85:15) 12.8 min (β), 14.2 min (α)
Lux Cellulose-2 EtOH/MeCN (70:30) 9.7 min (β), 11.4 min (α)

Method validation shows <0.5% α-anomer contamination in optimized batches

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent implementations improve throughput:

Reactor Design

  • Microstructured mixer (0.5 mm ID)
  • Residence time module (15 min at 60°C)
  • In-line FTIR monitoring

Performance Metrics

  • Productivity: 2.8 kg/day
  • Space-time yield: 0.45 kg/L/h
  • E-factor reduction: 62% vs batch process

Waste Stream Management

Comparative analysis of byproduct formation:

Process PMI (kg/kg) Hazardous Waste (%)
Traditional batch 48 32
Flow chemistry 19 11
Enzymatic synthesis 8 4

Solvent recovery systems achieve 92% DMF and 88% acetonitrile reuse in closed-loop configurations

Emerging Methodologies

Photocatalytic C-H Activation

Vanadium-catalyzed bond functionalization under visible light:

Reaction Scheme
Purine + 4-fluorophenethyl alcohol → [VO(acac)2] (2 mol%) → 450 nm LED → Product

Key Advantages

  • Eliminates pre-functionalized coupling partners
  • Achieves 76% yield with 98% regioselectivity

Biocatalytic Cascade Systems

Engineered enzyme consortia for one-pot synthesis:

Enzyme Cocktail

  • Adenine phosphoribosyltransferase (APRT)
  • S-adenosylmethionine-dependent methyltransferase
  • Flavin-dependent monooxygenase

Performance

  • 3-step transformation in single reactor
  • 58% overall yield from basic substrates
  • 99.8% enantiomeric excess

Chemical Reactions Analysis

Types of Reactions

2-[6-Amino-2-[2-(4-fluorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can yield aldehydes or carboxylic acids.

    Reduction: Can yield alcohols or amines.

    Substitution: Can yield various substituted derivatives.

Scientific Research Applications

2-[6-Amino-2-[2-(4-fluorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[6-Amino-2-[2-(4-fluorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol involves its interaction with specific molecular targets. These interactions can include:

    Binding to enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

    Interaction with nucleic acids: The compound can intercalate into DNA or RNA, affecting their function.

    Modulation of signaling pathways: The compound can influence various cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Structural Analogues at the 2-Position

Substituents at the 2-position critically influence receptor binding and pharmacological activity. Key analogs include:

2-Chloroadenosine
  • Structure : 2-chloro substitution.
  • Activity: Binds adenosine receptors (A1, A2A, A3), used in antiplatelet therapy due to inhibition of platelet aggregation .
  • Key Difference : The chloro group is smaller and more electronegative than the 4-fluorophenyl ethoxy group, likely favoring different receptor subtype interactions.
2-Trifluoromethyladenosine
  • Structure : 2-trifluoromethyl substitution.
  • Activity: The strong electron-withdrawing CF3 group enhances metabolic stability and may alter binding kinetics at adenosine receptors .
Metrifudil (2-Methylbenzylamino Substitution)
  • Structure: 2-(2-methylbenzylamino) group.
  • Activity: Adenosine analog with vasodilatory properties; used in cardiovascular research .
  • Key Difference: The benzylamino group introduces a basic nitrogen, enabling hydrogen bonding, unlike the ethoxy-linked fluorophenyl group in the target compound.
Kinetin Riboside (KR)
  • Structure: 2-(furan-2-ylmethylamino) substitution.
  • Activity : Induces apoptosis via mitochondrial pathways (e.g., caspase-3 activation, Bcl-2 downregulation) .
  • Key Difference : The heterocyclic furan group may limit cellular uptake compared to the aromatic fluorophenyl group.

Substitutions at the 6-Position

The 6-amino group is conserved across most analogs, but modifications here are rare. Exceptions include:

N6-Isopentenyladenosine (i6A)
  • Structure : N6-isopentenyl group.
  • Activity : Naturally occurring modified nucleoside involved in tRNA; influences cell proliferation .
  • Key Difference : The hydrophobic isopentenyl chain may enhance membrane interaction, contrasting with the target compound’s polar ribose and fluorophenyl ethoxy groups.

Pharmacokinetic and Physicochemical Properties

Compound Molecular Weight (g/mol) Substituent LogP* Key Pharmacokinetic Notes
Target Compound ~401.3† 2-(4-fluorophenyl)ethoxy ~1.2 High lipophilicity; potential CYP450 metabolism due to fluorine
2-Chloroadenosine 301.7 2-chloro 0.8 Rapid renal clearance
2-Trifluoromethyladenosine 337.2 2-CF3 1.5 Enhanced metabolic stability
Metrifudil 371.4 2-(2-methylbenzylamino) 2.1 Moderate plasma protein binding
Kinetin Riboside 297.3 2-(furan-2-ylmethylamino) 0.5 Limited blood-brain barrier penetration

*Calculated using fragment-based methods. †Estimated from molecular formula (C₁₈H₂₁FN₅O₅).

Biological Activity

The compound 2-[6-Amino-2-[2-(4-fluorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is a purine derivative that has drawn attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C18H20FN5O5
  • Molecular Weight : 405.4 g/mol
  • IUPAC Name : 2-[6-amino-2-[2-(4-fluorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

The biological activity of this compound is primarily attributed to its interaction with cellular signaling pathways. Research indicates that it may inhibit key pathways involved in cell proliferation and migration.

  • Inhibition of PI3K/Akt Pathway :
    • The compound has been reported to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and growth. This inhibition leads to reduced cell motility and invasion in cancer cells, as evidenced by various assays including the wound healing migration assay and Matrigel invasion assay .
  • Downregulation of MMP Activity :
    • Matrix metalloproteinases (MMPs) play a significant role in tissue remodeling and cancer metastasis. The compound has shown the ability to downregulate MMP expression, further contributing to its anti-invasive properties .

Table 1: Summary of Biological Activities

Activity TypeEffectAssay MethodologyReference
Cell Migration InhibitionReduced motility and invasionWound Healing Migration AssayJeong et al., 2012
MMP Activity DownregulationDecreased MMP expressionMatrigel Invasion AssayJeong et al., 2012
Cellular AdhesionSuppressed EGF-induced adhesionCell Adhesion AssayZhong et al., 2005

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Cancer Treatment :
    • In vitro studies have demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines, including prostate cancer cells (LNCaP) and others through its action on the PI3K/Akt pathway. These findings suggest that it could be a candidate for developing new anti-cancer therapies .
  • Neuroprotective Effects :
    • Preliminary research indicates that compounds similar to this one may also exhibit neuroprotective properties by modulating neuroinflammatory responses, although further studies are needed to confirm these effects specifically for this compound .

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